Cas no 2171805-57-3 (2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid)

2-Butyl-6-chloro-8-methylquinazoline-4-carboxylic acid is a quinazoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxylic acid group at the 4-position, a chloro substituent at the 6-position, and a methyl group at the 8-position, which may influence its reactivity and binding properties. The butyl side chain at the 2-position enhances lipophilicity, potentially improving membrane permeability. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship studies. High purity and stability under standard conditions ensure reliable performance in experimental applications.
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid structure
2171805-57-3 structure
Product name:2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
CAS No:2171805-57-3
MF:C14H15ClN2O2
MW:278.734102487564
CID:6415188
PubChem ID:165482745

2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
    • EN300-1267556
    • 2171805-57-3
    • Inchi: 1S/C14H15ClN2O2/c1-3-4-5-11-16-12-8(2)6-9(15)7-10(12)13(17-11)14(18)19/h6-7H,3-5H2,1-2H3,(H,18,19)
    • InChI Key: URVXAQILXVYYRI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C2=C(C=1)C(C(=O)O)=NC(CCCC)=N2

Computed Properties

  • Exact Mass: 278.0822054g/mol
  • Monoisotopic Mass: 278.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.1Ų
  • XLogP3: 4.1

2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1267556-50mg
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
50mg
$1080.0 2023-10-02
Enamine
EN300-1267556-250mg
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
250mg
$1183.0 2023-10-02
Enamine
EN300-1267556-10000mg
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
10000mg
$5528.0 2023-10-02
Enamine
EN300-1267556-1.0g
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
1g
$0.0 2023-06-08
Enamine
EN300-1267556-500mg
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
500mg
$1234.0 2023-10-02
Enamine
EN300-1267556-100mg
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
100mg
$1131.0 2023-10-02
Enamine
EN300-1267556-1000mg
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
1000mg
$1286.0 2023-10-02
Enamine
EN300-1267556-5000mg
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
5000mg
$3728.0 2023-10-02
Enamine
EN300-1267556-2500mg
2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid
2171805-57-3
2500mg
$2520.0 2023-10-02

Additional information on 2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid

Recent Advances in the Study of 2-Butyl-6-chloro-8-methylquinazoline-4-carboxylic Acid (CAS: 2171805-57-3)

In recent years, the compound 2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid (CAS: 2171805-57-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This quinazoline derivative has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and anti-inflammatory agents. The unique structural features of this compound, including its chloro and methyl substituents, contribute to its biological activity and selectivity, making it a valuable candidate for further investigation.

A recent study published in the *Journal of Medicinal Chemistry* explored the synthesis and biological evaluation of 2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid as a potent inhibitor of protein kinases involved in inflammatory pathways. The researchers employed a combination of computational modeling and in vitro assays to demonstrate the compound's high affinity for specific kinase targets, such as p38 MAPK and JAK2. These findings suggest that the compound could serve as a lead structure for the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.

Another significant development involves the application of 2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid in cancer research. A preprint article available on *bioRxiv* reported that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those with dysregulated kinase signaling pathways. Mechanistic studies revealed that the compound induces apoptosis through the inhibition of key survival kinases, highlighting its potential as a targeted therapy for kinase-driven malignancies.

In addition to its therapeutic potential, recent advancements in the synthetic methodology of 2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid have been reported. A team of researchers from the University of Cambridge developed a more efficient and scalable synthesis route, which was published in *Organic Letters*. This new method reduces the number of steps and improves the overall yield, facilitating further preclinical and clinical studies of the compound.

Despite these promising results, challenges remain in the development of 2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid as a viable drug candidate. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. However, the growing body of research underscores the compound's potential and provides a solid foundation for ongoing and future investigations.

In conclusion, 2-butyl-6-chloro-8-methylquinazoline-4-carboxylic acid (CAS: 2171805-57-3) represents a compelling area of research in chemical biology and drug discovery. Its diverse biological activities and recent synthetic advancements position it as a promising candidate for further development. Continued research efforts will be essential to fully elucidate its mechanisms of action and translate these findings into clinical applications.

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